molecular formula C12H15FO2 B7877697 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol

Cat. No.: B7877697
M. Wt: 210.24 g/mol
InChI Key: HIKOGITUKLWDRY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluoro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopropylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous ether as a solvent and cooling to maintain the stability of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine and 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone. These compounds share structural similarities but differ in functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclopropyl, fluoro, and methoxy groups, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine

  • 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone

  • 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanol

This comprehensive overview provides a detailed understanding of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)9-5-6-11(15-2)10(13)7-9/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKOGITUKLWDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared starting from 1.50 g (8.92 mmol) of 3-fluoro-4-methoxyacetophenone and 35.7 ml (17.8 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 138A. 1.38 g (74% of theory) of the title compound were obtained.
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